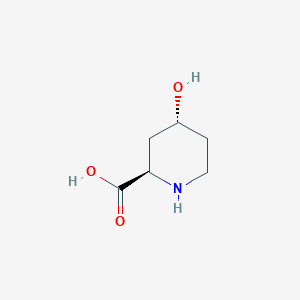

(2R,4R)-4-hydroxypiperidine-2-carboxylic acid

Description

Properties

IUPAC Name |

(2R,4R)-4-hydroxypiperidine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11NO3/c8-4-1-2-7-5(3-4)6(9)10/h4-5,7-8H,1-3H2,(H,9,10)/t4-,5-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KRHNXNZBLHHEIU-RFZPGFLSSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNC(CC1O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CN[C@H](C[C@@H]1O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

145.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1622-20-4 | |

| Record name | NSC93088 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=93088 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

Foundational & Exploratory

An In-Depth Technical Guide to (2R,4R)-4-hydroxypiperidine-2-carboxylic acid: A Chiral Scaffold for Advanced Drug Design

Foreword: The Strategic Value of Conformational Constraint in Modern Drug Discovery

In the intricate dance of molecular recognition that governs pharmacology, the three-dimensional architecture of a small molecule is paramount. The ability to pre-organize a ligand into a bioactive conformation that complements its biological target can dramatically enhance potency, selectivity, and pharmacokinetic properties. This principle of conformational constraint is a cornerstone of modern medicinal chemistry. Among the privileged scaffolds employed to achieve this, the substituted piperidine ring holds a place of distinction. This guide focuses on a specific, stereochemically defined building block, (2R,4R)-4-hydroxypiperidine-2-carboxylic acid, a molecule that embodies the power of subtle structural modifications to impart significant pharmacological advantages. We will explore its synthesis, stereochemical intricacies, and its application as a non-canonical amino acid in the design of sophisticated therapeutics, particularly in the realm of neuroscience.

Molecular Architecture and Physicochemical Properties

(2R,4R)-4-hydroxypiperidine-2-carboxylic acid is a heterocyclic, non-proteinogenic amino acid. Its structure is characterized by a six-membered piperidine ring bearing two stereocenters at the C2 and C4 positions, both in the R configuration. This cis relationship between the carboxylic acid at C2 and the hydroxyl group at C4 dictates the molecule's preferred conformation and its utility as a constrained scaffold.

The presence of both a secondary amine, a carboxylic acid, and a hydroxyl group makes it a versatile building block. The amine and carboxylic acid moieties allow for its incorporation into peptide chains, while the hydroxyl group offers a handle for further functionalization and can influence solubility and bioavailability.[1]

For practical laboratory use, this compound is often handled with a tert-butyloxycarbonyl (Boc) protecting group on the nitrogen atom, forming N-Boc-(2R,4R)-4-hydroxypiperidine-2-carboxylic acid.

Table 1: Physicochemical Properties of N-Boc-(2R,4R)-4-hydroxypiperidine-2-carboxylic acid

| Property | Value | Reference |

| CAS Number | 441044-11-7 | [2] |

| Molecular Formula | C₁₁H₁₉NO₅ | [2] |

| Molecular Weight | 245.28 g/mol | [2] |

| Appearance | White to off-white powder | [3] |

| Purity | ≥ 97% | [2] |

Note: Data for the N-Boc protected form is more readily available from commercial suppliers.

Stereoselective Synthesis: Mastering the Chiral Landscape

The synthesis of stereochemically pure (2R,4R)-4-hydroxypiperidine-2-carboxylic acid is a non-trivial endeavor that requires precise control over the formation of its two chiral centers. Several strategies have been developed, often starting from chiral pool materials or employing stereoselective reactions.

Conceptual Synthesis Workflow

A common conceptual approach involves the creation of the piperidine ring through cyclization of a linear precursor where the stereochemistry has been pre-determined. This often involves the use of natural amino acids as starting materials to introduce the initial chirality.

Caption: Generalized workflow for the synthesis of chiral piperidines.

Exemplar Protocol: Synthesis via Reductive Amination and Cyclization

Step 1: Preparation of a Chiral Aldehyde Precursor

-

Start with a suitable chiral starting material, such as a derivative of a natural amino acid, to establish the C2 stereocenter.

-

Through a series of functional group manipulations (e.g., reduction, oxidation, and protection), convert the starting material into a linear aldehyde with the desired (R) configuration at the eventual C2 position.

Step 2: Stereoselective Introduction of the Hydroxyl Group

-

Perform a stereoselective aldol addition or a similar carbon-carbon bond-forming reaction to introduce the hydroxyl group at the eventual C4 position with the correct (R) stereochemistry. This is a critical step requiring a chiral auxiliary or catalyst.

Step 3: Reductive Amination and Cyclization

-

Unmask or introduce an amine functionality at the appropriate position in the linear precursor.

-

Induce intramolecular reductive amination to form the piperidine ring. This reaction simultaneously forms the C-N bonds of the heterocycle.

Step 4: Deprotection and Purification

-

Remove any protecting groups from the amine, carboxylic acid, and hydroxyl functionalities.

-

Purify the final product, (2R,4R)-4-hydroxypiperidine-2-carboxylic acid, using techniques such as ion-exchange chromatography or crystallization to achieve high enantiomeric and diastereomeric purity.

Self-Validation: Throughout this synthetic sequence, it is crucial to validate the stereochemistry at each step using chiral chromatography (HPLC or GC) and polarimetry. The final product's structure and purity should be confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry.

The Power of Conformational Constraint: A Deeper Look

The piperidine ring is not planar and, much like cyclohexane, adopts a chair conformation to minimize steric strain. The introduction of substituents, particularly at the 2 and 4 positions, significantly influences the conformational equilibrium of the ring.

In (2R,4R)-4-hydroxypiperidine-2-carboxylic acid, the cis relationship of the substituents means that in a chair conformation, one substituent will be in an axial position and the other in an equatorial position, or both could be in a less stable twist-boat conformation. The preferred conformation will depend on the energetic favorability of placing each substituent in either an axial or equatorial orientation.

Caption: Conformational dynamics of a disubstituted piperidine ring.

This conformational locking is a key feature exploited in drug design. By incorporating this rigid scaffold into a larger molecule, the number of accessible conformations of the drug is reduced. This pre-organization into a bioactive conformation can lead to a lower entropic penalty upon binding to its target, resulting in higher affinity.[4][5]

Applications in Drug Discovery and Medicinal Chemistry

The unique stereochemistry and conformational rigidity of (2R,4R)-4-hydroxypiperidine-2-carboxylic acid and its isomers make them valuable building blocks in the development of novel therapeutics, particularly for neurological disorders.

Constrained Scaffolds for NMDA Receptor Antagonists

One of the most significant applications of hydroxypiperidine-2-carboxylic acid derivatives is in the design of antagonists for the N-methyl-D-aspartate (NMDA) receptor.[2] Overactivation of NMDA receptors is implicated in a variety of neurological conditions, including epilepsy, stroke, and neurodegenerative diseases like Alzheimer's.[]

By incorporating the rigid piperidine scaffold, medicinal chemists can create molecules that mimic the binding pose of endogenous ligands but with antagonistic effects. The specific stereochemistry of the substituents on the piperidine ring is often crucial for achieving high potency and selectivity for different NMDA receptor subtypes. The constrained nature of the ring ensures that the key pharmacophoric elements (e.g., the carboxylic acid and other binding motifs) are held in the optimal orientation for receptor binding.

Caption: Logic flow of using a constrained scaffold in drug design.

Improving Pharmacokinetic Properties

The inclusion of the hydroxyl group and the overall polar nature of the hydroxypiperidine carboxylic acid moiety can improve the pharmacokinetic profile of a drug candidate. The hydroxyl group can participate in hydrogen bonding, potentially increasing solubility. Furthermore, the rigid structure can reduce the susceptibility of the molecule to metabolic degradation, leading to a longer half-life in the body.[1]

Characterization and Quality Control

Ensuring the stereochemical purity of (2R,4R)-4-hydroxypiperidine-2-carboxylic acid is critical for its successful application. The following analytical techniques are essential for its characterization.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the chemical structure and connectivity of the molecule. The coupling constants observed in the ¹H NMR spectrum can provide valuable information about the dihedral angles between protons on the piperidine ring, offering insights into the preferred ring conformation.[4]

-

Chiral High-Performance Liquid Chromatography (HPLC): This is the gold standard for determining the enantiomeric and diastereomeric purity of the compound. By using a chiral stationary phase, the different stereoisomers can be separated and quantified.

-

Polarimetry: The measurement of the specific optical rotation ([α]D) is a key indicator of the enantiomeric excess of the final product. For instance, the related Boc-protected (2S,4R) isomer has a reported specific rotation of [α]D²⁵ = -25 ± 3º (c=1 in MeOH).[3] A distinct and opposite rotation would be expected for the (2R,4S) enantiomer, and a different value for the (2R,4R) diastereomer.

-

Mass Spectrometry (MS): This technique confirms the molecular weight of the compound.

Future Outlook and Conclusion

(2R,4R)-4-hydroxypiperidine-2-carboxylic acid represents a sophisticated tool in the arsenal of the medicinal chemist. Its value lies not just in its constituent functional groups but in the precise three-dimensional arrangement of those groups, which imparts a desirable level of conformational rigidity. As the demand for more potent and selective drugs continues to grow, particularly for challenging targets in the central nervous system, the use of such stereochemically defined, constrained building blocks will undoubtedly become even more prevalent. The ability to rationally design and synthesize these scaffolds is a key enabling technology in the quest for the next generation of innovative medicines. This guide has provided a foundational understanding of this important molecule, from its synthesis to its strategic application, to empower researchers in their drug discovery endeavors.

References

-

Saeed, M. (1997). Synthesis of 4-hydroxypiperidine derivatives and their screening for analgesic activity. Archives of Pharmacal Research, 20(4), 338-41. [Link]

-

Coldham, I., et al. (2022). Kinetic Resolution of 2-Aryl-4-methylenepiperidines toward Enantioenriched Functionalizable Piperidine Fragments. The Journal of Organic Chemistry, 87(13), 8348–8361. [Link]

- US Patent US3845062A. (1974). 4-hydroxy-piperidine derivatives and their preparation.

-

Gopalakrishnan, M., et al. (2009). Conformational analysis of some N- hydroxypiperidin-4-one oximes. Indian Journal of Chemistry - Section B, 48B(4), 580-584. [Link]

-

Ordoñez, M., et al. (2022). An efficient synthesis of cis-4-hydroxyphosphonic and cis-4-hydroxyphosphinic analogs of pipecolic acid from cyclic enaminones. Tetrahedron, 110, 132649. [Link]

-

Reddy, L. R., et al. (2015). A short diastereoselective synthesis of cis-(2S,4S) and cis-(2R,4R)-4-hydroxyprolines. Tetrahedron: Asymmetry, 26(15-16), 833-838. [Link]

-

Costa, B. M., et al. (2011). Structure-activity relationships for allosteric NMDA receptor inhibitors based on 2-naphthoic acid. Neuropharmacology, 61(4), 743-751. [Link]

-

Scott, D. E., et al. (2021). Structure Activity Relationship of USP5 Allosteric Inhibitors. bioRxiv. [Link]

-

Gillard, J., et al. (1996). Synthesis of cis-4-(phosphonooxy)-2-piperidinecarboxylic acid, an N-methyl-D-aspartate antagonist. The Journal of Organic Chemistry, 61(6), 2226–2231. [Link]

-

NIScPR Online Periodical Repository. (2009). Conformational analysis of some N-hydroxypiperidin-4-one oximes. [Link]

-

ResearchGate. (2019). Enantiospecific Synthesis of 2‐Substituted Piperidine‐4‐carboxylic Acids from α‐Amino Acids. [Link]

-

Ukrpromvneshexpertiza LLC. (2020). The Study of Structure—Analgesic Activity Relationships in a Series of 4-Hydroxy-2,2-dioxo-1H-2λ 6 ,1-benzothiazine-3-carboxylic Acid Toluidides and Xylidides. Pharmaceuticals, 13(10), 304. [Link]

-

ProQuest. (2022). An efficient synthesis of cis-4-hydroxyphosphonic and cis-4-hydroxyphosphinic analogs of pipecolic acid from cyclic enaminones. ProQuest. [Link]

-

Shaik, J., et al. (2020). Structure-Activity Relationship of Hydroxycinnamic Acid Derivatives for Cooperating with Carnosic Acid and Calcitriol in Acute Myeloid Leukemia Cells. Molecules, 25(23), 5764. [Link]

-

Huck, B. R., & Gellman, S. H. (2005). Synthesis of 2,2-disubstituted pyrrolidine-4-carboxylic acid derivatives and their incorporation into beta-peptide oligomers. The Journal of organic chemistry, 70(9), 3353–3362. [Link]

-

Occhiato, E. G., et al. (2008). Stereoselective Synthesis of (2 S ,4 R )‐4‐Hydroxypipecolic Acid. European Journal of Organic Chemistry, 2008(10), 1789-1796. [Link]

- CN104628625A. (2015). Synthesis method of N-boc-4-hydroxypiperidine.

-

Al-Majid, A. M., et al. (2022). Synthesis and X-ray Crystal Structure Analysis of Substituted 1,2,4-Triazolo [4',3':2,3]pyridazino[4,5-b]indole and Its Precursor. Molecules, 27(19), 6268. [Link]

-

Wang, R., et al. (2021). Design, Synthesis, and Structure-Activity Relationship Exploration of Alkyl/Phenylalkyl Piperidine Analogues as Novel Highly Potent and Selective μ Opioid Receptor Agonists. Journal of medicinal chemistry, 64(3), 1479–1495. [Link]

-

MDPI. (n.d.). Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. [Link]

-

Asfin, M. A., et al. (2021). Synthesis, X-ray diffraction study, analysis of intermolecular interactions and molecular docking of ethyl 1-(3-tosylquinolin-4-yl)piperidine-4-carboxylate. Acta crystallographica. Section E, Crystallographic communications, 77(Pt 3), 323–330. [Link]

-

Akine, S., et al. (2020). 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. Molecules, 25(24), 5985. [Link]

-

Cheung, N. S., et al. (1996). Structure-activity relationships of competitive NMDA receptor antagonists. European journal of pharmacology, 313(1-2), 159–162. [Link]

-

Kubik, S., & Reyheller, C. (1998). Conformation and anion binding properties of cyclic hexapeptides containing l-4-hydroxyproline and 6-aminopicolinic acid subunits. Beilstein journal of organic chemistry, 4, 26. [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. (2R,4R)-1-(tert-butoxycarbonyl)-4-hydroxypiperidine-2-carboxylic acid 97% | CAS: 441044-11-7 | AChemBlock [achemblock.com]

- 3. chemimpex.com [chemimpex.com]

- 4. researchgate.net [researchgate.net]

- 5. Synthesis of 2,2-disubstituted pyrrolidine-4-carboxylic acid derivatives and their incorporation into beta-peptide oligomers - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to (2R,4R)-4-hydroxypiperidine-2-carboxylic acid: Structure, Stereochemistry, and Synthetic Insights

Introduction

(2R,4R)-4-hydroxypiperidine-2-carboxylic acid, also known as cis-4-Hydroxy-D-pipecolic acid, is a non-proteinogenic, cyclic amino acid derivative of significant interest in medicinal chemistry and drug development. Its rigid piperidine scaffold serves as a conformationally constrained proline analogue, a feature highly sought after in the design of peptidomimetics and other bioactive molecules.[1][2] The defined stereochemistry and the presence of two key functional groups—a secondary amine, a carboxylic acid, and a hydroxyl group—make it a versatile chiral building block for synthesizing complex molecular architectures.[3] This guide provides an in-depth examination of its specific stereochemical configuration, conformational preferences, synthetic routes, and its applications as a valuable scaffold in pharmaceutical research.

Elucidation of Structure and Stereochemistry

The unambiguous definition of (2R,4R)-4-hydroxypiperidine-2-carboxylic acid lies in the precise spatial arrangement of its substituents around the piperidine ring. This specific isomer possesses two stereocenters at the C2 and C4 positions.

1.1. Cahn-Ingold-Prelog (CIP) Assignment

The absolute configuration of each stereocenter is assigned using the Cahn-Ingold-Prelog (CIP) priority rules.[4][5]

-

At Stereocenter C2: The substituents attached are the ring nitrogen (-NH-), the carboxylic acid group (-COOH), the C3 methylene group (-CH2-), and a hydrogen atom.

-

Priority 1: The nitrogen atom (higher atomic number).

-

Priority 2: The carbon of the carboxylic acid (bonded to two oxygens).

-

Priority 3: The C3 methylene carbon.

-

Priority 4: The hydrogen atom. With the lowest priority group (hydrogen) oriented away from the viewer, the sequence from 1 to 3 traces a clockwise path, designating the configuration as (R) .

-

-

At Stereocenter C4: The substituents are the hydroxyl group (-OH), the C3 methylene group, the C5 methylene group, and a hydrogen atom.

-

Priority 1: The oxygen atom of the hydroxyl group.

-

Priority 2: The C3 carbon (closer to the higher-priority C2 substituent).

-

Priority 3: The C5 carbon.

-

Priority 4: The hydrogen atom. Again, orienting the hydrogen atom to the back, the path from priority 1 to 3 is clockwise, confirming the (R) configuration.

-

The descriptor "(2R,4R)" thus defines the absolute stereochemistry. The relative stereochemistry is described as cis, indicating that the carboxyl group at C2 and the hydroxyl group at C4 reside on the same face of the piperidine ring.

Caption: 2D representation of (2R,4R)-4-hydroxypiperidine-2-carboxylic acid with stereocenters marked.

1.2. Conformational Analysis

Like cyclohexane, the piperidine ring preferentially adopts a chair conformation to minimize steric and torsional strain.[6] For (2R,4R)-4-hydroxypiperidine-2-carboxylic acid, the substituents' positions (axial vs. equatorial) dictate the most stable conformation. Due to steric hindrance, bulky groups favor the equatorial position. Therefore, the thermodynamically most stable conformation is the chair form where both the carboxylic acid group at C2 and the hydroxyl group at C4 occupy equatorial positions. This arrangement minimizes 1,3-diaxial interactions and results in a stable, low-energy state.

Caption: The most stable diequatorial chair conformation of the (2R,4R) isomer.

Synthesis and Stereoselective Control

The synthesis of a single, defined stereoisomer like (2R,4R)-4-hydroxypiperidine-2-carboxylic acid is a significant chemical challenge. Methodologies often rely on diastereoselective reactions where the stereochemistry of one center directs the formation of the second.

One effective approach involves a multi-step synthesis starting from a chiral precursor, ensuring the absolute stereochemistry is set from the beginning.[7] Aza-Prins cyclization and reductive aldol cyclizations are also powerful methods for creating substituted piperidine rings with high diastereoselectivity.[8][9]

2.1. Exemplary Synthetic Workflow: Aza-Prins Cyclization

The aza-Prins cyclization provides a convergent and stereocontrolled route to cis-4-hydroxypiperidine structures. The general workflow is outlined below.

Experimental Protocol:

-

Amine Coupling: A chiral amino acid-derived homoallylic amine is coupled with an α-keto acid (e.g., glyoxylic acid). This step forms an iminium ion intermediate.

-

Cyclization: The key aza-Prins cyclization is initiated, often by a Lewis acid. The alkene moiety of the homoallylic amine attacks the iminium ion, forming the six-membered piperidine ring. The stereochemistry of the starting amine directs the facial selectivity of this attack.

-

Trapping: The resulting tertiary carbocation is trapped by a nucleophile (in this case, water from the reaction medium), installing the hydroxyl group at the C4 position. The trapping typically occurs from the less hindered face, leading to the cis product.

-

Deprotection and Purification: Any protecting groups used on the amine or carboxylic acid are removed, and the final product is purified using techniques like ion-exchange chromatography or crystallization to yield the enantiomerically pure (2R,4R) isomer.

Caption: General workflow for the synthesis of cis-4-hydroxypiperidines via aza-Prins cyclization.

Analytical Characterization

Confirming the structure and stereoisomeric purity of the final compound is paramount. A combination of spectroscopic and chromatographic techniques is employed.

3.1. Spectroscopic Data

Nuclear Magnetic Resonance (NMR) spectroscopy is the primary tool for structural elucidation.

-

¹H NMR: The proton NMR spectrum provides information on the connectivity and relative stereochemistry. In the dominant diequatorial chair conformation, the axial and equatorial protons on the same carbon will exhibit distinct chemical shifts and coupling constants. For example, the axial proton at C2 will typically show a large diaxial coupling to the axial proton at C3.

-

¹³C NMR: The carbon spectrum confirms the number of unique carbon environments in the molecule. The chemical shifts are indicative of the functional groups present.

-

Mass Spectrometry (MS): Provides the exact molecular weight of the compound, confirming its elemental composition.[10]

Table 1: Representative Analytical Data

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₆H₁₁NO₃ | PubChem[10] |

| Molecular Weight | 145.16 g/mol | PubChem[10] |

| ¹H NMR (Typical) | Signals for piperidine ring protons typically appear between 1.5-4.0 ppm. The presence of rotamers due to the N-Boc group (if present) can lead to signal broadening or duplication at room temperature.[11][12] | N/A |

| ¹³C NMR (Typical) | Carbonyl (C=O) ~175 ppm; Carbons adjacent to heteroatoms (C2, C4, C6) ~50-70 ppm; Other ring carbons ~25-40 ppm.[11] | N/A |

Applications in Drug Discovery and Medicinal Chemistry

The well-defined, rigid structure of (2R,4R)-4-hydroxypiperidine-2-carboxylic acid makes it an invaluable building block in drug design.[3][13]

-

Peptidomimetics: As a constrained proline analog, it is incorporated into peptide sequences to lock them into a specific bioactive conformation. This can enhance binding affinity to biological targets, improve metabolic stability, and increase bioavailability.[2][14]

-

Scaffold for Novel Therapeutics: The piperidine ring is a privileged scaffold found in numerous pharmaceuticals.[15] This molecule serves as a chiral starting material for the synthesis of more complex drugs, including analgesics, anti-inflammatory agents, and treatments for neurodegenerative diseases.[13][][17]

-

Introduction of Functionality: The hydroxyl group provides a convenient handle for further chemical modification, allowing for the attachment of other pharmacophores or solubilizing groups to fine-tune the properties of a drug candidate.[18]

Conclusion

(2R,4R)-4-hydroxypiperidine-2-carboxylic acid is a structurally rich and synthetically valuable molecule. Its defined absolute and relative stereochemistry, combined with its conformational rigidity, provides a robust platform for the rational design of new therapeutic agents. A thorough understanding of its structure, conformational preferences, and the stereocontrolled synthetic methods used to access it is essential for researchers aiming to leverage this powerful building block in the pursuit of novel and effective medicines.

References

-

Synthesis of 4-hydroxypiperidine derivatives and their screening for analgesic activity. (n.d.). ResearchGate. Retrieved January 23, 2026, from [Link]

-

Piperidine. (2023, December 27). In Wikipedia. Retrieved January 23, 2026, from [Link]

-

(2S,4S)-4-Hydroxypiperidine-2-carboxylic acid. (n.d.). PubChem. Retrieved January 23, 2026, from [Link]

-

Jones, P. G., & Kuś, P. (2015). Two polymorphs of 4-hydroxypiperidine with different NH configurations. CrystEngComm, 17(10), 2133–2137. [Link]

-

(2r,4s)-4-hydroxypiperidine-2-carboxylic acid (NP0156983). (n.d.). NP-MRD. Retrieved January 23, 2026, from [Link]

-

(2R)-4-hydroxypyrrolidine-2-carboxylic acid. (n.d.). PubChem. Retrieved January 23, 2026, from [Link]

- Gante, J., et al. (1995). Novel constrained CCK-B dipeptoid antagonists derived from pipecolic acid. Letters in Peptide Science, 2(4), 269-272.

- Preparation method for (2R, 4R)-4-substituted-2-piperidine carboxylic acid compound and intermediate thereof. (2013). Google Patents.

-

Synthesis of 4-hydroxypiperidines containing a quaternary stereocenter by aza-Prins cyclization. (2015). Organic & Biomolecular Chemistry, 13(10), 2944-2952. [Link]

-

Ashenhurst, J. (2016). Introduction to Assigning (R) and (S): The Cahn-Ingold-Prelog Rules. Master Organic Chemistry. Retrieved January 23, 2026, from [Link]

-

Hili, R., & Yudin, A. K. (2005). Diastereoselective synthesis of 4-hydroxypiperidin-2-ones via Cu(I)-catalyzed reductive aldol cyclization. Organic Letters, 7(25), 5761-5764. [Link]

- Enantioselective Synthesis of cis and trans 4‐Aminopipecolic Acids for the Construction of Cyclic RGD‐Containing Peptidomimetics Antagonists of αVβ3 Integrin. (2018). Chemistry – A European Journal, 24(47), 12348-12356.

- 4-hydroxy-piperidine derivatives and their preparation. (1974). Google Patents.

-

Synthesis, antiproliferative activity targeting lung cancer and in silico studies of hydroxypiperidine substituted thiosemicarbazones. (2025). Scientific Reports, 15(1), 18735. [Link]

-

Cahn–Ingold–Prelog priority rules. (2023, December 1). In Wikipedia. Retrieved January 23, 2026, from [Link]

-

Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. (2023). Chemistry, 7(2), 162-174. [Link]

-

Cahn-Ingold Prelog Rules. (2019). Chemistry LibreTexts. Retrieved January 23, 2026, from [Link]

-

Kinetic Resolution of 2-Aryl-4-methylenepiperidines toward Enantioenriched Functionalizable Piperidine Fragments. (2022). The Journal of Organic Chemistry, 87(13), 8345-8356. [Link]

- Synthesis method of N-boc-4-hydroxypiperidine. (2015). Google Patents.

-

Constrained Dipeptide Surrogates: 5- and 7-Hydroxy Indolizidin-2-one Amino Acid Synthesis from Iodolactonization of Dehydro-2,8-diamino Azelates. (2021). Molecules, 26(24), 7695. [Link]

Sources

- 1. Novel constrained CCK-B dipeptoid antagonists derived from pipecolic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. lifechemicals.com [lifechemicals.com]

- 3. chemimpex.com [chemimpex.com]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. Cahn–Ingold–Prelog priority rules - Wikipedia [en.wikipedia.org]

- 6. Piperidine - Wikipedia [en.wikipedia.org]

- 7. mdpi.com [mdpi.com]

- 8. Synthesis of 4-hydroxypiperidines containing a quaternary stereocenter by aza-Prins cyclization - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 9. Diastereoselective synthesis of 4-hydroxypiperidin-2-ones via Cu(I)-catalyzed reductive aldol cyclization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. (2S,4S)-4-Hydroxypiperidine-2-carboxylic acid | C6H11NO3 | CID 11019002 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines | MDPI [mdpi.com]

- 12. pubs.acs.org [pubs.acs.org]

- 13. chemimpex.com [chemimpex.com]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 17. US3845062A - 4-hydroxy-piperidine derivatives and their preparation - Google Patents [patents.google.com]

- 18. CAS 109384-19-2: 4-Hydroxypiperidine-1-carboxylic acid ter… [cymitquimica.com]

The Synthetic Cornerstone: A Technical Guide to (2R,4R)-1-(tert-butoxycarbonyl)-4-hydroxypiperidine-2-carboxylic Acid and Its Unprotected Congener

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of modern medicinal chemistry and drug development, the rational design of novel therapeutics hinges on the availability of versatile and stereochemically defined building blocks. Substituted piperidines are a privileged scaffold, forming the core of numerous approved drugs due to their favorable pharmacokinetic properties and their ability to present substituents in a well-defined three-dimensional orientation. This guide provides an in-depth technical overview of (2R,4R)-1-(tert-butoxycarbonyl)-4-hydroxypiperidine-2-carboxylic acid , a key chiral intermediate, and its deprotected form, (2R,4R)-4-hydroxypiperidine-2-carboxylic acid .

While the N-Boc protected form is the commercially prevalent and stable entity, the unprotected piperidine is a critical, often transient, intermediate in the synthesis of more complex molecules. This guide will therefore focus on the properties and applications of the N-Boc protected compound and provide detailed, field-proven protocols for its deprotection to yield the synthetically crucial unprotected piperidine.

Core Identifiers and Chemical Properties

The N-Boc protected compound, (2R,4R)-1-(tert-butoxycarbonyl)-4-hydroxypiperidine-2-carboxylic acid, is the stable, commercially available form of this chiral building block. Its identifiers and key chemical properties are summarized below.

| Identifier | Value | Source |

| CAS Number | 441044-11-7 | [1] |

| Molecular Formula | C₁₁H₁₉NO₅ | [1] |

| Molecular Weight | 245.28 g/mol | [1] |

| IUPAC Name | (2R,4R)-1-(tert-butoxycarbonyl)-4-hydroxypiperidine-2-carboxylic acid | [1] |

| MDL Number | MFCD11617287 | [1] |

| Appearance | White to off-white powder | |

| Purity | ≥97% | [1] |

| Storage | Store at room temperature. | [1] |

The tert-butoxycarbonyl (Boc) protecting group enhances the stability and handling of the compound, making it suitable for a variety of synthetic transformations. The hydroxyl and carboxylic acid functionalities provide reactive handles for further chemical modifications, rendering it a valuable intermediate in the synthesis of diverse bioactive molecules.

The Strategic Importance in Drug Discovery

The rigid, chair-like conformation of the piperidine ring allows for the precise spatial arrangement of substituents, which is critical for optimizing interactions with biological targets. The hydroxyl group at the 4-position and the carboxylic acid at the 2-position of this particular scaffold offer multiple points for diversification, enabling the exploration of chemical space in drug discovery programs.

The N-Boc protected form is a crucial building block in the synthesis of a wide range of pharmaceuticals, including analgesics and anti-inflammatory drugs.[2] Its ability to introduce specific stereochemistry is paramount in the development of potent and selective therapeutic agents.

Synthesis and Deprotection: A Practical Workflow

The synthesis of (2R,4R)-1-(tert-butoxycarbonyl)-4-hydroxypiperidine-2-carboxylic acid is a multi-step process that is typically performed by specialized chemical suppliers. For the research and drug development professional, the key practical step is the efficient and clean removal of the Boc protecting group to unveil the reactive secondary amine of the piperidine ring.

The choice of deprotection method is critical and depends on the sensitivity of other functional groups within the molecule. Two of the most common and reliable methods are treatment with trifluoroacetic acid (TFA) or with hydrogen chloride (HCl) in dioxane.

Caption: General workflow for the deprotection of the N-Boc protected piperidine.

Experimental Protocol 1: Deprotection using Trifluoroacetic Acid (TFA)

This method is highly efficient but employs a strong acid, which may not be suitable for substrates with other acid-labile functional groups.

Materials:

-

(2R,4R)-1-(tert-butoxycarbonyl)-4-hydroxypiperidine-2-carboxylic acid

-

Dichloromethane (DCM), anhydrous

-

Trifluoroacetic acid (TFA)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Rotary evaporator

-

Standard laboratory glassware

Procedure:

-

Dissolve the (2R,4R)-1-(tert-butoxycarbonyl)-4-hydroxypiperidine-2-carboxylic acid in anhydrous DCM (approximately 10 mL per gram of substrate) in a round-bottom flask equipped with a magnetic stir bar.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add an equal volume of TFA to the stirred solution.

-

Remove the ice bath and allow the reaction mixture to warm to room temperature.

-

Stir the reaction for 1-2 hours, monitoring the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.[3]

-

Once the reaction is complete, remove the solvent and excess TFA in vacuo using a rotary evaporator.

-

The crude product can then be purified. For a basic workup, dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with saturated aqueous NaHCO₃ solution, followed by brine. Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate in vacuo to yield the deprotected product.

Experimental Protocol 2: Deprotection using HCl in Dioxane

This method is generally milder than using neat TFA and can offer better selectivity when other acid-sensitive groups are present.

Materials:

-

(2R,4R)-1-(tert-butoxycarbonyl)-4-hydroxypiperidine-2-carboxylic acid

-

4 M HCl in 1,4-dioxane

-

Anhydrous diethyl ether or other suitable non-polar solvent for precipitation

-

Centrifuge or filtration apparatus

-

Standard laboratory glassware

Procedure:

-

Dissolve the (2R,4R)-1-(tert-butoxycarbonyl)-4-hydroxypiperidine-2-carboxylic acid in a minimal amount of a suitable solvent like methanol or dioxane.

-

Add a solution of 4 M HCl in dioxane (typically 5-10 equivalents) to the stirred solution at room temperature.

-

Stir the reaction for 30 minutes to a few hours. Monitor the reaction progress by TLC or LC-MS.[4]

-

Upon completion, the hydrochloride salt of the deprotected amine often precipitates from the reaction mixture.

-

The precipitate can be collected by filtration or centrifugation. Wash the solid with anhydrous diethyl ether to remove any non-polar impurities.

-

Dry the resulting solid under vacuum to obtain the hydrochloride salt of (2R,4R)-4-hydroxypiperidine-2-carboxylic acid.

Caption: Decision workflow for choosing the appropriate Boc-deprotection method.

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling (2R,4R)-1-(tert-butoxycarbonyl)-4-hydroxypiperidine-2-carboxylic acid and the reagents used for its deprotection.

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses or goggles, a lab coat, and chemical-resistant gloves.

-

Ventilation: Handle the compound and all reagents in a well-ventilated fume hood.

-

Inhalation: Avoid breathing dust, fumes, or vapors.[1]

-

Skin and Eye Contact: Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.[5]

-

Reagent-Specific Hazards:

-

Trifluoroacetic acid (TFA): Highly corrosive and toxic. Handle with extreme care in a fume hood.

-

HCl in Dioxane: Corrosive and flammable. Dioxane is a suspected carcinogen. Handle with appropriate precautions.

-

Always consult the Safety Data Sheet (SDS) for the specific compound and all reagents before use.

Conclusion

(2R,4R)-1-(tert-butoxycarbonyl)-4-hydroxypiperidine-2-carboxylic acid is a valuable and versatile chiral building block for the synthesis of complex molecules, particularly in the field of drug discovery. Its stable, N-Boc protected form allows for its convenient use in a variety of synthetic routes. The ability to efficiently deprotect the Boc group using established protocols provides access to the corresponding unprotected piperidine, a key intermediate for further functionalization. A thorough understanding of the properties, handling, and synthetic utility of this compound, as detailed in this guide, will empower researchers and scientists to effectively incorporate this important scaffold into their drug development programs.

References

-

PubChem. (n.d.). (2S,4R)-1-(tert-Butoxycarbonyl)-4-hydroxypiperidine-2-carboxylic acid. Retrieved from [Link]

- Google Patents. (n.d.). CN104628625A - Synthesis method of N-boc-4-hydroxypiperidine.

-

ResearchGate. (n.d.). Boc deprotection conditions tested. Retrieved from [Link]

-

Common Organic Chemistry. (n.d.). Boc Deprotection - TFA. Retrieved from [Link]

-

Reddit. (2017, April 13). Boc deprotection using 4M HCl in dioxane also cleaved amide. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). SUPPORTING INFORMATION. Retrieved from [Link]

-

Southern Biological. (2010, June 4). SAFETY DATA SHEET (SDS) - Carboxymethyl cellulose. Retrieved from [Link]

-

Reddit. (2013, March 15). Boc Removals with TFA in Peptide Synthesis. Retrieved from [Link]

-

ResearchGate. (2016, August 29). How can we do the deprotection of boc-amino acids using hcl ?. Retrieved from [Link]

-

PubMed. (n.d.). Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCl/dioxane (4 m). Retrieved from [Link]

-

ESPO. (2021, April 16). Scientific Laboratory Supplies - Safety Data Sheet CHE1044. Retrieved from [Link]

-

PubChem. (n.d.). (2S,4S)-1-(tert-butoxycarbonyl)-4-hydroxypyrrolidine-2-carboxylic acid. Retrieved from [Link]

Sources

- 1. (2R,4R)-1-(tert-butoxycarbonyl)-4-hydroxypiperidine-2-carboxylic acid 97% | CAS: 441044-11-7 | AChemBlock [achemblock.com]

- 2. chemimpex.com [chemimpex.com]

- 3. Boc Deprotection - TFA [commonorganicchemistry.com]

- 4. Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCl/dioxane (4 m) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. fishersci.com [fishersci.com]

An In-depth Technical Guide to (2R,4R)-4-hydroxypiperidine-2-carboxylic acid: Synthesis, Characterization, and Applications

This technical guide provides a comprehensive overview of (2R,4R)-4-hydroxypiperidine-2-carboxylic acid, a chiral heterocyclic compound of significant interest to researchers, scientists, and drug development professionals. This document delves into its fundamental properties, stereoselective synthesis, rigorous analytical characterization, and its pivotal role as a versatile building block in medicinal chemistry.

Core Molecular Attributes

(2R,4R)-4-hydroxypiperidine-2-carboxylic acid is a non-proteinogenic α-amino acid derivative. Its rigid piperidine scaffold, coupled with the defined stereochemistry at the C2 and C4 positions, makes it a valuable chiral synthon for introducing conformational constraints and specific hydrophilic interactions in the design of novel therapeutic agents.

Physicochemical Properties

A thorough understanding of the physicochemical properties of (2R,4R)-4-hydroxypiperidine-2-carboxylic acid is paramount for its effective application in research and development.

| Property | Value | Source |

| Molecular Formula | C₆H₁₁NO₃ | |

| Average Molecular Weight | 145.158 g/mol | [1] |

| Monoisotopic Molecular Weight | 145.0739 g/mol | |

| CAS Number | 189385-64-6 | ACONSM040 |

| Appearance | White to off-white powder | General knowledge |

| pKa (Strongest Acidic) | ~1.78 | [1] |

| pKa (Strongest Basic) | ~9.77 | [1] |

The hydrochloride salt of (2R,4R)-4-hydroxypiperidine-2-carboxylic acid is also commonly used and has a molecular formula of C₆H₁₂ClNO₃ and a molecular weight of approximately 181.62 g/mol .[2][3]

Stereoselective Synthesis: A Methodical Approach

The biological activity of chiral molecules is often highly dependent on their stereochemistry. Therefore, the stereoselective synthesis of (2R,4R)-4-hydroxypiperidine-2-carboxylic acid is of utmost importance. A robust and reproducible synthetic route is crucial for obtaining the desired enantiomerically pure compound.

One effective strategy involves a lactamization approach followed by a stereodivergent reduction. This method offers excellent control over the stereochemistry at the C2 and C4 positions.

Synthetic Workflow Diagram

Caption: A generalized workflow for the stereoselective synthesis.

Detailed Experimental Protocol (Illustrative)

The following is an illustrative protocol based on established synthetic strategies. Researchers should consult peer-reviewed literature for specific reaction conditions and reagent choices.

Step 1: Synthesis of a Chiral Lactam Precursor

-

Begin with a suitable chiral starting material, such as a derivative of L-aspartic acid, to establish the stereocenter at the future C2 position.

-

Protect the amine and carboxylic acid functionalities using appropriate protecting groups (e.g., Boc for the amine and a methyl or ethyl ester for the acid).

-

Induce intramolecular cyclization to form the corresponding piperidinone (lactam) ring system. This can often be achieved under basic conditions.

Step 2: Introduction of the Hydroxyl Group Precursor

-

Introduce a functional group at the C4 position of the lactam that can be stereoselectively reduced to the desired hydroxyl group. This is often an enone or a ketone.

-

This step may involve several transformations, including α-functionalization of the lactam.

Step 3: Stereoselective Reduction

-

The crucial stereochemistry at C4 is established in this step. Employ a stereoselective reducing agent to reduce the C4 carbonyl group.

-

The choice of reducing agent is critical. For example, a conjugate reduction with a bulky hydride reagent can favor the formation of the trans-isomer, leading to the desired (2R,4R) configuration.

Step 4: Deprotection

-

Remove the protecting groups from the nitrogen and the carboxylic acid.

-

Acidic conditions (e.g., trifluoroacetic acid or hydrochloric acid) are typically used to remove a Boc group, while hydrolysis (e.g., with lithium hydroxide) is used to cleave an ester.

-

Purify the final product, (2R,4R)-4-hydroxypiperidine-2-carboxylic acid, using techniques such as ion-exchange chromatography or recrystallization.

Rigorous Analytical Characterization

To ensure the identity, purity, and stereochemical integrity of the synthesized (2R,4R)-4-hydroxypiperidine-2-carboxylic acid, a combination of analytical techniques is essential.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are indispensable tools for structural elucidation.

-

¹H NMR: The proton NMR spectrum will provide information on the number of different types of protons and their connectivity. Key signals to analyze include the methine protons at C2 and C4, and the methylene protons of the piperidine ring. The coupling constants between these protons can help confirm the trans stereochemistry.

-

¹³C NMR: The carbon NMR spectrum will show distinct signals for each of the six carbon atoms in the molecule, including the carbonyl carbon of the carboxylic acid, the two carbons bearing the hydroxyl and amino groups, and the remaining methylene carbons of the ring.

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is the gold standard for determining the enantiomeric purity of the final product.

Illustrative Chiral HPLC Method:

-

Column: A chiral stationary phase (CSP) column, such as one based on a cyclodextrin or a polysaccharide derivative, is required.

-

Mobile Phase: A mixture of an organic solvent (e.g., methanol, ethanol, or isopropanol) and an aqueous buffer (e.g., ammonium acetate or phosphate buffer) is typically used. The exact composition will need to be optimized for the specific column.

-

Detection: UV detection at a low wavelength (e.g., 210 nm) is generally suitable for this compound.

-

Expected Outcome: The (2R,4R) enantiomer should be well-resolved from its (2S,4S) counterpart and any other stereoisomers, allowing for accurate quantification of enantiomeric excess (% ee).

Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight of the compound. High-resolution mass spectrometry (HRMS) can provide the exact mass, further confirming the elemental composition.

Applications in Drug Discovery and Development

(2R,4R)-4-hydroxypiperidine-2-carboxylic acid is a valuable building block in the synthesis of a wide range of biologically active molecules. Its rigid structure and defined stereochemistry allow for precise control over the three-dimensional arrangement of pharmacophoric groups.

Role as a Chiral Scaffold

The piperidine ring is a common motif in many approved drugs. The introduction of hydroxyl and carboxylic acid groups at specific positions with defined stereochemistry provides opportunities for:

-

Improved Pharmacokinetic Properties: The hydroxyl group can increase aqueous solubility and provide a site for metabolic modification.

-

Enhanced Target Binding: The functional groups can participate in specific hydrogen bonding and ionic interactions with biological targets, leading to increased potency and selectivity.

-

Conformational Constraint: The rigid piperidine ring can lock a molecule into a bioactive conformation, reducing the entropic penalty of binding.

Incorporation into Peptidomimetics

The α-amino acid nature of this compound makes it an excellent candidate for incorporation into peptide sequences to create peptidomimetics with improved stability against enzymatic degradation and enhanced cell permeability.

Case Study: A Versatile Intermediate

The N-Boc protected form of (2R,4R)-4-hydroxypiperidine-2-carboxylic acid is a commercially available and widely used intermediate in the synthesis of complex pharmaceutical agents, including inhibitors of various enzymes and modulators of receptor activity.

Conclusion

(2R,4R)-4-hydroxypiperidine-2-carboxylic acid is a chiral building block with significant potential in the field of drug discovery and development. Its well-defined structure and versatile functional groups provide a solid foundation for the design of novel therapeutic agents with improved efficacy and pharmacokinetic profiles. A thorough understanding of its stereoselective synthesis and rigorous analytical characterization is essential for its successful application in research and development.

References

-

Arctom, (2R,4R)-4-Hydroxypiperidine-2-carboxylic acid hydrochloride. Available at: [Link]

-

PhytoBank, 2R-carboxy-4R-hydroxypiperidine (PHY0085246). Available at: [Link]

-

CSIR-NEIST, Details of (2R,4R)-4-hydroxypiperidine-2-carboxylic acid. Available at: [Link]

-

PubChem, (2S,4R)-4-hydroxypiperidine-2-carboxylic acid. Available at: [Link]

-

ACON, (2R,4R)-4-Hydroxypiperidine-2-carboxylic acid. Available at: [Link]

Sources

Physical and chemical properties of (2R,4R)-4-hydroxypiperidine-2-carboxylic acid

An In-Depth Technical Guide to (2R,4R)-4-hydroxypiperidine-2-carboxylic acid: Properties, Analysis, and Applications

Abstract

(2R,4R)-4-hydroxypiperidine-2-carboxylic acid is a chiral heterocyclic compound of significant interest to the pharmaceutical and chemical research sectors. As a substituted pipecolic acid derivative, its rigid, conformationally constrained structure makes it an invaluable building block for synthesizing complex bioactive molecules and peptidomimetics. This guide provides a comprehensive overview of its physical and chemical properties, established analytical protocols for characterization, and its applications in drug development. We delve into the causality behind experimental choices, offering field-proven insights for researchers, scientists, and drug development professionals aiming to leverage this versatile scaffold.

Molecular Overview and Significance

Structure and Stereochemistry

(2R,4R)-4-hydroxypiperidine-2-carboxylic acid possesses a piperidine (saturated six-membered heterocycle containing nitrogen) core. It is substituted at the C2 and C4 positions with a carboxylic acid and a hydroxyl group, respectively. The stereochemical designators "(2R,4R)" define the specific three-dimensional arrangement of these substituents, which is critical for its biological activity and interaction with chiral targets like enzymes and receptors.

The molecule contains both a basic secondary amine and an acidic carboxylic acid group, allowing it to exist as a zwitterion under physiological pH conditions. This dual functionality governs its solubility, reactivity, and utility as a constrained amino acid analogue.

The Role of N-Boc Protection in Synthesis and Handling

In many commercial and synthetic contexts, this molecule is handled as its N-protected derivative, most commonly with a tert-butyloxycarbonyl (Boc) group, forming (2R,4R)-1-(tert-butoxycarbonyl)-4-hydroxypiperidine-2-carboxylic acid.[1] The Boc group serves two primary purposes:

-

Reactivity Masking: It deactivates the nucleophilicity of the piperidine nitrogen, preventing it from participating in undesired side reactions during synthetic transformations targeting the carboxylic acid or hydroxyl moieties.

-

Improved Handling & Solubility: The Boc group increases the lipophilicity of the molecule, often making it more soluble in common organic solvents and simplifying purification by chromatography.

Researchers appreciate the stability and ease of handling that the Boc group imparts, facilitating streamlined synthesis processes.[2][3] It is typically removed in the final stages of a synthesis using acidic conditions to yield the free amine.

Physicochemical Properties

The physical and chemical characteristics of (2R,4R)-4-hydroxypiperidine-2-carboxylic acid and its common N-Boc protected form are summarized below. These properties are fundamental for designing experimental conditions, from reaction setups to formulation and quality control.

| Property | (2R,4R)-4-hydroxypiperidine-2-carboxylic acid | (2R,4R)-1-Boc-4-hydroxypiperidine-2-carboxylic acid | References |

| Molecular Formula | C₆H₁₁NO₃ | C₁₁H₁₉NO₅ | [1][4][5] |

| Molecular Weight | 145.16 g/mol | 245.28 g/mol | [1][5][6] |

| CAS Number | 4382-31-4 (related stereoisomer) | 441044-11-7 | [1][4] |

| Appearance | White to off-white powder (inferred) | White to off-white powder | [2][3] |

| pKa (Strongest Acidic) | ~1.78 (predicted) | Not applicable | [7] |

| pKa (Strongest Basic) | ~9.77 (predicted) | Not applicable | [7] |

Solubility Profile

The solubility is dictated by the protonation state of the functional groups.

-

Unprotected Form: As a zwitterionic compound, it exhibits good solubility in aqueous solutions, particularly polar protic solvents. The hydrochloride salt form of the related (2S,4S) isomer demonstrates excellent water solubility.[] Its solubility in nonpolar organic solvents is expected to be low.

-

N-Boc Protected Form: The presence of the lipophilic Boc group significantly enhances solubility in a wider range of organic solvents, such as methanol, chloroform, and ethyl acetate, which is advantageous for synthesis and purification.

Stability and Storage

Proper storage is crucial to maintain the integrity of the compound.

-

Unprotected Form: Should be stored in a cool, dry place away from oxidizing agents. For long-term storage of solutions, freezing at -20°C or -80°C is recommended to prevent degradation, a common practice for amino acid derivatives.[9]

-

N-Boc Protected Form: Generally more stable due to the protected amine. Commercial suppliers recommend storage at 0-8°C or room temperature.[1][2][3]

Chemical Reactivity and Synthesis

The trifunctional nature of the molecule provides multiple handles for chemical modification, making it a versatile synthetic intermediate.

Caption: Key reactive sites of (2R,4R)-4-hydroxypiperidine-2-carboxylic acid.

Overview of Synthetic Strategies

The synthesis of stereochemically pure (2R,4R)-4-hydroxypiperidine-2-carboxylic acid is a multi-step process. A general approach involves the construction of the piperidine ring followed by chiral resolution. One patented method utilizes readily available starting materials that undergo a series of transformations to build the core structure.[10]

Caption: A generalized workflow for the synthesis and purification of the target molecule.

Analytical and Quality Control Protocols

Ensuring the identity, purity, and stereochemical integrity of (2R,4R)-4-hydroxypiperidine-2-carboxylic acid is paramount. A combination of spectroscopic and chromatographic techniques is employed for comprehensive characterization.

Caption: Standard analytical workflow for the quality control of the title compound.

Protocol: NMR Spectroscopy for Structural Elucidation

Rationale: NMR is the most powerful tool for confirming the molecular structure and assessing purity. The choice of solvent is critical; deuterated water (D₂O) or methanol-d₄ are suitable for the unprotected form, while chloroform-d (CDCl₃) is often used for the N-Boc derivative.

Methodology:

-

Sample Preparation: Accurately weigh 5-10 mg of the compound and dissolve it in approximately 0.7 mL of an appropriate deuterated solvent in a clean vial.

-

Transfer: Transfer the solution to a 5 mm NMR tube.

-

Acquisition: Acquire ¹H and ¹³C NMR spectra on a spectrometer (e.g., 400 MHz or higher). Key signals to identify include the protons on the piperidine ring, the α-proton at C2, and the proton at C4 bearing the hydroxyl group.

-

Purity Assessment: Purity is often determined by comparing the integration of the compound's signals to that of a known internal standard.[2][3]

Protocol: Mass Spectrometry for Molecular Weight Verification

Rationale: Mass spectrometry confirms the molecular weight and can provide fragmentation data to support the proposed structure. Electrospray ionization (ESI) is a soft ionization technique well-suited for this polar molecule.

Methodology:

-

Sample Preparation: Prepare a dilute solution of the sample (approx. 0.1 mg/mL) in a suitable solvent like methanol or acetonitrile/water.

-

Infusion: Infuse the sample solution directly into the ESI source or inject it via an HPLC system.

-

Analysis: Acquire the mass spectrum in both positive and negative ion modes.

-

In positive mode, expect to see the [M+H]⁺ ion.

-

In negative mode, expect to see the [M-H]⁻ ion.

-

-

Verification: Compare the observed mass-to-charge ratio (m/z) with the calculated exact mass of the compound.

Protocol: Chiral Purity by Polarimetry

Rationale: Since the compound is chiral, verifying its stereochemical identity and purity is essential. Polarimetry measures the rotation of plane-polarized light caused by a chiral sample, a fundamental property of an enantiomer.

Methodology:

-

Sample Preparation: Prepare a solution of the compound at a precisely known concentration (e.g., c=1 in methanol).[2][3]

-

Measurement: Fill a polarimeter cell with the solution, ensuring no air bubbles are present.

-

Reading: Measure the optical rotation at a specific wavelength (typically the sodium D-line, 589 nm) and temperature (e.g., 20°C or 25°C).

-

Calculation: Calculate the specific rotation [α] and compare it to the literature value for the pure enantiomer. A value close to the reference confirms the enantiomeric identity.

Applications in Research and Drug Development

The unique structural features of (2R,4R)-4-hydroxypiperidine-2-carboxylic acid make it a valuable building block in medicinal chemistry.

-

Pharmaceutical Intermediates: It serves as a key intermediate in the synthesis of pharmaceuticals, particularly in the development of analgesics and anti-inflammatory drugs.[2][3][11][12] Its derivatives are being investigated for treating a range of conditions, including neurological disorders.[3][]

-

Peptide Synthesis: When incorporated into peptides, it acts as a constrained amino acid. This rigidity can enhance metabolic stability, improve receptor binding affinity, and increase bioavailability by locking the peptide into a more bioactive conformation.[2][3]

-

Scaffold for Bioactive Compounds: The hydroxyl group provides a vector for further functionalization, allowing chemists to explore chemical space and optimize properties for specific therapeutic targets.[3]

Safety and Handling

According to the Globally Harmonized System (GHS) classifications for related compounds, appropriate safety precautions are necessary.

-

Hazards: The N-Boc protected form is classified as harmful if swallowed, inhaled, or in contact with skin. It can cause skin and serious eye irritation, as well as respiratory irritation.[6]

-

Precautions: Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Handle in a well-ventilated area or a chemical fume hood. Avoid breathing dust and fumes.[1]

References

-

Synthesis of 4-hydroxypiperidine derivatives and their screening for analgesic activity. ResearchGate. [Link]

-

Kinetic Resolution of 2-Aryl-4-methylenepiperidines toward Enantioenriched Functionalizable Piperidine Fragments. The Journal of Organic Chemistry - ACS Publications. [Link]

-

(2S,4R)-1-(tert-Butoxycarbonyl)-4-hydroxypiperidine-2-carboxylic acid. PubChem. [Link]

-

(2S,4R)-Fmoc-4-hydroxypiperidine-2-carboxylic acid. Amerigo Scientific. [Link]

-

(2S,4S)-4-Hydroxypiperidine-2-carboxylic acid. PubChem. [Link]

-

(2S,4R)-4-hydroxypyrrolidine-2-carboxylic acid. PubChem. [Link]

-

Showing NP-Card for (2r,4s)-4-hydroxypiperidine-2-carboxylic acid (NP0156983). Natural Products Atlas. [Link]

- CN101712645B - Preparation method for (2R, 4R)-4-substituted-2-piperidine carboxylic acid compound and intermediate thereof.

-

Carboxylic Acid Isostere Derivatives of Hydroxypyridinones as Core Scaffolds for Influenza Endonuclease Inhibitors. PubMed Central. [Link]

- US3845062A - 4-hydroxy-piperidine derivatives and their preparation.

Sources

- 1. (2R,4R)-1-(tert-butoxycarbonyl)-4-hydroxypiperidine-2-carboxylic acid 97% | CAS: 441044-11-7 | AChemBlock [achemblock.com]

- 2. chemimpex.com [chemimpex.com]

- 3. chemimpex.com [chemimpex.com]

- 4. (2S,4S)-4-Hydroxypiperidine-2-carboxylic acid | C6H11NO3 | CID 11019002 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. bridgeorganics.com [bridgeorganics.com]

- 6. (2S,4R)-1-(tert-Butoxycarbonyl)-4-hydroxypiperidine-2-carboxylic acid | C11H19NO5 | CID 2755980 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. NP-MRD: Showing NP-Card for (2r,4s)-4-hydroxypiperidine-2-carboxylic acid (NP0156983) [np-mrd.org]

- 9. medchemexpress.com [medchemexpress.com]

- 10. CN101712645B - Preparation method for (2R, 4R)-4-substituted-2-piperidine carboxylic acid compound and intermediate thereof - Google Patents [patents.google.com]

- 11. researchgate.net [researchgate.net]

- 12. US3845062A - 4-hydroxy-piperidine derivatives and their preparation - Google Patents [patents.google.com]

(2R,4R)-4-Hydroxypiperidine-2-carboxylic Acid: A Scrutiny of its Potential Pharmacological Significance

Foreword: Navigating the Landscape of Stereoisomerism in Drug Discovery

In the intricate world of medicinal chemistry, the spatial arrangement of atoms within a molecule, or stereochemistry, is a critical determinant of its biological activity. The subtle yet profound differences between stereoisomers can dictate the efficacy, selectivity, and safety of a potential therapeutic agent. This technical guide delves into the pharmacological profile of a specific stereoisomer, (2R,4R)-4-hydroxypiperidine-2-carboxylic acid. While direct and extensive biological data for this particular isomer remains nascent in publicly accessible literature, this document aims to provide a comprehensive overview by examining the known activities of its closely related stereoisomers and derivatives. By understanding the structure-activity relationships within this chemical class, we can infer a potential pharmacological profile for the (2R,4R) isomer and highlight its prospective value for researchers, scientists, and drug development professionals.

Introduction to the 4-Hydroxypiperidine-2-carboxylic Acid Scaffold

The 4-hydroxypiperidine-2-carboxylic acid core is a conformationally constrained cyclic amino acid analog. This structural rigidity, combined with the presence of key functional groups—a secondary amine, a hydroxyl group, and a carboxylic acid—makes it an attractive scaffold for the design of compounds targeting a variety of biological receptors and enzymes. The stereochemistry at the C2 and C4 positions gives rise to four possible stereoisomers: (2R,4R), (2S,4S), (2R,4S), and (2S,4R). Each of these isomers presents a unique three-dimensional arrangement of its functional groups, which can lead to distinct pharmacological properties.

While the (2R,4R) isomer is commercially available as a chemical building block, its specific biological activities are not yet well-documented. However, its stereoisomers have been investigated for their potential in several therapeutic areas, particularly in the realm of neuroscience.

Physicochemical Properties and Synthesis

A foundational understanding of the physicochemical properties of (2R,4R)-4-hydroxypiperidine-2-carboxylic acid is essential for its application in drug discovery.

| Property | Value | Source |

| Molecular Formula | C₆H₁₁NO₃ | PhytoBank[1] |

| Molecular Weight | 145.16 g/mol | PhytoBank[1] |

| IUPAC Name | (2R,4R)-4-hydroxypiperidine-2-carboxylic acid | - |

| CAS Number | 1622-20-4 (for trans-isomer) | PubChem[2] |

| Predicted LogP | -1.5 to -2.0 | Inferred from related structures |

| Predicted pKa (acidic) | ~2.3 | Inferred from related structures |

| Predicted pKa (basic) | ~9.8 | Inferred from related structures |

The Pharmacological Context: Insights from Related Stereoisomers and Derivatives

The potential pharmacological profile of (2R,4R)-4-hydroxypiperidine-2-carboxylic acid can be extrapolated from the documented activities of its stereoisomers and structurally related molecules. The recurring themes of neurological activity and analgesia provide a strong starting point for investigation.

Potential in Neurological Disorders

There is compelling evidence to suggest that the 4-hydroxypiperidine-2-carboxylic acid scaffold is a promising starting point for the development of drugs targeting central nervous system (CNS) disorders. Notably, the hydrochloride salt of the (2S,4S) isomer has been highlighted in the context of research for debilitating neurodegenerative diseases such as Alzheimer's, Parkinson's, and Huntington's disease[]. This suggests that this particular stereochemical arrangement may interact with biological targets implicated in these conditions.

Furthermore, N-protected derivatives of the (2R,4S) isomer are utilized as key intermediates in the synthesis of novel pharmaceuticals aimed at treating neurological disorders[4]. The frequent use of this scaffold in CNS drug discovery programs underscores its potential to cross the blood-brain barrier and engage with relevant neuronal targets.

Excitatory Amino Acid Receptor Modulation: A Plausible Mechanism of Action

A significant lead in understanding the potential mechanism of action comes from studies on a closely related analog. A tetrazole-substituted derivative of 4-hydroxypiperidine-2-carboxylic acid with a (2R,4S) stereochemistry has been identified as a potent and selective N-methyl-D-aspartate (NMDA) receptor antagonist[5]. NMDA receptors are a class of ionotropic glutamate receptors that play a crucial role in synaptic plasticity and memory function, but their overactivation can lead to excitotoxicity and neuronal cell death, a process implicated in various neurological disorders.

The discovery of NMDA receptor antagonism in a closely related molecule strongly suggests that the 4-hydroxypiperidine-2-carboxylic acid scaffold can be tailored to interact with this important class of receptors. The specific stereochemistry of the (2R,4R) isomer would determine its unique binding affinity and selectivity for different subunits of the NMDA receptor complex.

Sources

Natural occurrence of 4-hydroxypiperidine-2-carboxylic acid isomers

An In-Depth Technical Guide to the Natural Occurrence of 4-Hydroxypiperidine-2-Carboxylic Acid Isomers

Authored by: A Senior Application Scientist

Foreword

4-Hydroxypiperidine-2-carboxylic acid, also known as 4-hydroxypipecolic acid, represents a fascinating and vital class of non-proteinogenic amino acids. These chiral heterocyclic compounds are not mere metabolic curiosities; they are pivotal chiral building blocks for the synthesis of complex pharmaceuticals and serve as key signaling molecules in nature.[1] Their stereochemistry—the specific three-dimensional arrangement of their atoms—dictates their biological function, making the study of individual isomers a critical endeavor for drug development and biochemical research. This guide provides an in-depth exploration of the natural occurrence of 4-hydroxypiperidine-2-carboxylic acid isomers, their biosynthetic origins, and the methodologies required for their isolation and characterization, tailored for researchers, scientists, and professionals in the field of drug development.

Introduction to 4-Hydroxypiperidine-2-Carboxylic Acid

4-Hydroxypiperidine-2-carboxylic acid is a saturated heterocyclic compound featuring a piperidine ring functionalized with a carboxylic acid group at the 2-position and a hydroxyl group at the 4-position. The presence of two stereocenters (at C2 and C4) gives rise to four possible stereoisomers: (2S,4R), (2R,4S), (2S,4S), and (2R,4R). The cis and trans nomenclature is often used to describe the relative orientation of the substituents on the piperidine ring.

These compounds have garnered significant attention for several reasons:

-

Pharmaceutical Scaffolds: Their rigid, chair-like conformation and chiral nature make them valuable starting materials for synthesizing a wide range of biologically active molecules, including antivirals, neuroprotective agents, and enzyme inhibitors.[1] Synthetic derivatives have shown potential as N-methyl-D-aspartate (NMDA) receptor antagonists and in the research of treatments for neurodegenerative conditions like Alzheimer's and Parkinson's disease.[][3][4]

-

Biological Signaling: In the plant kingdom, a related derivative, N-hydroxypipecolic acid (NHP), has been identified as a crucial signaling molecule that activates systemic acquired resistance (SAR), a plant-wide defense mechanism against a broad spectrum of pathogens.[5][6][7]

-

Metabolic Markers: Pipecolic acid and its derivatives are metabolites of lysine, and their levels in physiological fluids can be indicative of certain metabolic disorders.[8]

Natural Distribution of Isomers

The isomers of 4-hydroxypiperidine-2-carboxylic acid are found across different domains of life, from plants to bacteria. Their distribution, however, is not uniform, with specific isomers often being characteristic of particular species.

Occurrence in the Plant Kingdom

Plants are a rich source of these compounds, where they often exist as free amino acids.

-

Calliandra Species: Several species within the Calliandra genus (family Fabaceae) are well-documented sources.

-

Peganum harmala (Syrian Rue): 4-hydroxypipecolic acid isolated from the seeds of this plant has demonstrated significant anti-diabetic and anti-oxidative properties in animal studies.[11]

-

General Plant Immunity: The related signaling molecule, N-hydroxypipecolic acid (NHP), is synthesized in response to pathogen infection in a wide array of both monocotyledonous and dicotyledonous plants, including tomato, cucumber, tobacco, soybean, and barley, highlighting a conserved defense mechanism.[6]

Occurrence in Microorganisms

Certain bacteria possess the enzymatic machinery to synthesize hydroxylated pipecolic acids. These microorganisms are often studied for their potential in biocatalytic production.

-

Sinorhizobium meliloti and Mesorhizobium loti: These nitrogen-fixing bacteria contain L-proline cis-4-hydroxylases, enzymes that can hydroxylate L-pipecolic acid, demonstrating a microbial pathway for the synthesis of these compounds.[12][13]

Table 1: Selected Natural Sources of 4-Hydroxypiperidine-2-Carboxylic Acid Isomers

| Isomer | Common Name | Natural Source(s) | Reference(s) |

| (2S,4S)-4-Hydroxypiperidine-2-carboxylic acid | trans-4-Hydroxy-L-pipecolic acid | Calliandra angustifolia, Calliandra hirsuta | [9] |

| (2R,4S)-4-Hydroxypiperidine-2-carboxylic acid | - | Calliandra eriophylla | [10] |

| Unspecified Isomer | 4-Hydroxypipecolic acid | Peganum harmala | [11] |

Biosynthesis: The Pathway from Lysine

The biosynthetic pathway to 4-hydroxypipecolic acid isomers originates from the essential amino acid L-lysine.[1][8] The process involves two key enzymatic steps: cyclization followed by hydroxylation.

Step 1: Cyclization of L-Lysine to L-Pipecolic Acid L-lysine is first converted into L-pipecolic acid. This transformation proceeds via intermediates such as Δ1-piperideine-2-carboxylic acid, which is subsequently reduced to form the stable piperidine ring of L-pipecolic acid.

Step 2: Regio- and Stereoselective Hydroxylation The L-pipecolic acid molecule is then hydroxylated at the C4 position. This critical step is catalyzed by specific hydroxylase enzymes, typically non-heme Fe(II)/α-ketoglutarate-dependent dioxygenases, such as L-pipecolic acid hydroxylases or certain proline hydroxylases that exhibit substrate promiscuity.[1][12][13] The specific isomer produced (cis or trans) is determined by the unique stereoselectivity of the enzyme involved.

The causality behind this enzymatic choice is rooted in the precise orientation of the substrate within the enzyme's active site, which exposes a specific C-H bond to the oxidative species, leading to a highly controlled hydroxylation event.

Diagram 1: Generalized Biosynthetic Pathway

Caption: Generalized biosynthetic route from L-lysine to 4-hydroxypipecolic acid isomers.

Engineering Artificial Pathways

The scientific and commercial interest in specific isomers has led to the development of artificial biosynthetic pathways. For instance, a multi-enzyme cascade has been successfully constructed in Escherichia coli to produce trans-4-hydroxy-L-pipecolic acid directly from L-lysine, demonstrating the potential for sustainable, industrial-scale production of these valuable chiral molecules.[14]

Isolation and Characterization Protocols

The extraction and purification of 4-hydroxypiperidine-2-carboxylic acid isomers from natural sources is a multi-step process that requires careful optimization to ensure yield and purity. The self-validating nature of this workflow relies on sequential chromatographic purification monitored by robust analytical techniques.

Step-by-Step Experimental Protocol: Extraction and Isolation

This protocol is a generalized workflow adaptable for plant materials.

-

Sample Preparation:

-

Air-dry the collected plant material (e.g., leaves, seeds) to reduce water content.

-

Grind the dried material into a fine powder using a mechanical mill to increase the surface area for extraction.[15]

-

-

Solvent Extraction:

-

Macerate the powdered material in a polar solvent, typically methanol or ethanol, at room temperature for several days.[15] A common ratio is 1:5 (w/v) of plant material to solvent.

-

The choice of a polar solvent is causal; it effectively solubilizes the polar amino acid target compounds.

-

After the maceration period, filter the mixture to separate the solid plant debris from the liquid extract.

-

-

Concentration:

-

Evaporate the solvent from the filtrate under reduced pressure using a rotary evaporator. This yields a crude extract.[15]

-

-

Chromatographic Purification:

-

Column Chromatography: The crude extract is subjected to column chromatography, often using a silica gel stationary phase.[15] A gradient of solvents (e.g., from dichloromethane to methanol) is used to elute fractions with increasing polarity.

-

Isomer Separation: Achieving separation of closely related isomers can be challenging. An amino protection strategy (e.g., Boc-protection) may be employed prior to chromatography to improve the resolution between isomers on the silica column.[13]

-

Fraction Collection and Analysis: Collect fractions and analyze them using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to identify those containing the target compounds.

-

-

Final Purification:

-

Pool the pure fractions and evaporate the solvent to obtain the isolated compound. Recrystallization may be performed to achieve high purity.

-

Structural Characterization

Once isolated, the structure and stereochemistry of the isomer must be unequivocally determined.

-

Mass Spectrometry (MS): Provides the exact molecular weight and fragmentation pattern, confirming the molecular formula.[15]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H-NMR: Reveals the number and connectivity of protons in the molecule. Coupling constants can help determine the cis or trans relationship of protons on the piperidine ring.

-

¹³C-NMR: Shows the number and type of carbon atoms.[15]

-

2D-NMR techniques (e.g., COSY, HSQC, HMBC) are used to assemble the complete molecular structure.

-

-

Chiral Analysis: Techniques like chiral HPLC or comparison with synthetic standards are used to determine the absolute stereochemistry (L/D configuration).

Diagram 2: Experimental Workflow for Isolation and Characterization

Caption: Workflow for the isolation and structural elucidation of natural isomers.

Conclusion and Future Outlook

The natural occurrence of 4-hydroxypiperidine-2-carboxylic acid isomers is a testament to the intricate and diverse metabolic capabilities of plants and microorganisms. These compounds are not only significant for their roles in chemical ecology, such as plant defense, but also hold immense promise for the pharmaceutical industry as versatile chiral synthons.

Future research will likely focus on:

-

Discovering Novel Isomers: Bioprospecting new plant and microbial species to identify novel isomers with unique biological activities.

-